molecular formula C6H14Cl2N4 B2525304 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride CAS No. 1909311-80-3

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Cat. No.: B2525304
CAS No.: 1909311-80-3
M. Wt: 213.11
InChI Key: LMYIDAROEUFEMS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propan-1-amine under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C6_6H12_{12}N4_4·2HCl
  • Molecular Weight : Approximately 195.15 g/mol
  • IUPAC Name : 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit fungal growth by targeting specific enzymes involved in fungal biosynthesis pathways. For example, derivatives of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have shown promising antifungal activity against various strains of fungi, making them potential candidates for antifungal drug development .

Anticancer Potential

Studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against cancer cell lines. The compound has been evaluated for its antiproliferative effects on breast cancer cells (MCF-7) and has shown promising results with IC50 values indicating effective inhibition of cell growth . The mechanism involves inducing apoptosis and disrupting microtubule dynamics, leading to cell cycle arrest in cancer cells .

Antitubercular Activity

Recent investigations have explored the potential of triazole compounds in combating tuberculosis. The compound's derivatives have been tested against multidrug-resistant strains of Mycobacterium tuberculosis, showing significant antitubercular activity . This highlights the versatility of this compound in addressing serious infectious diseases.

Agrochemical Applications

The unique properties of triazole compounds extend to agrochemicals as well. Their ability to inhibit fungal growth makes them suitable for use as fungicides in agriculture. Research into their efficacy against plant pathogens suggests that these compounds could enhance crop protection and yield by mitigating fungal infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Various derivatives have been synthesized to explore enhanced biological activities and specific applications. These derivatives often exhibit modified pharmacokinetics and improved efficacy against targeted diseases .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines. The compounds were evaluated for their cytotoxic effects on MCF-7 cells. Results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating significant potential as anticancer agents .

Case Study 2: Antifungal Efficacy

Another study investigated the antifungal activity of a series of triazole derivatives against Candida species. The results showed that certain modifications to the triazole ring significantly enhanced antifungal potency compared to existing treatments. This suggests that further development of such compounds could lead to effective new antifungal therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structure allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Biological Activity

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a compound characterized by its triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H12N4.2ClH
  • Molecular Weight : Approximately 190.16 g/mol

The presence of the triazole ring contributes to its unique chemical properties and biological activities, particularly in the fields of pharmaceuticals and agrochemicals .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various fungal strains. The mechanism often involves the inhibition of specific enzymes in fungal biosynthesis pathways, which are crucial for cell wall synthesis and overall fungal viability .

Anticancer Properties

Studies have shown that compounds with a triazole structure can also demonstrate anticancer activity. For instance, some derivatives have been tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation. In particular, certain triazole derivatives have shown cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various signaling pathways within cells .

Case Studies and Research Findings

StudyFindings
Antifungal Activity A study demonstrated that derivatives of triazoles inhibited the growth of Candida albicans with significant efficacy .
Cytotoxicity Assays Research indicated that 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines showed IC50 values as low as 6.2 µM against HCT-116 cells .
Enzyme Inhibition Triazole compounds were found to inhibit lanosterol demethylase in fungi, a key enzyme in ergosterol biosynthesis .

Comparative Analysis with Related Compounds

The following table compares the biological activities of several related triazole compounds:

Compound NameStructureAntifungal ActivityAnticancer Activity
3-Amino-3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-YL)propan-1-OlStructureModerateLow
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamineStructureHighModerate
5-(4-Chlorophenyl)-triazole derivativesStructureVery HighModerate

This comparative analysis highlights the diversity within triazole chemistry and underscores how specific substitutions on the triazole ring can enhance or diminish biological activity.

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-10-6(3-2-4-7)8-5-9-10;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYIDAROEUFEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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